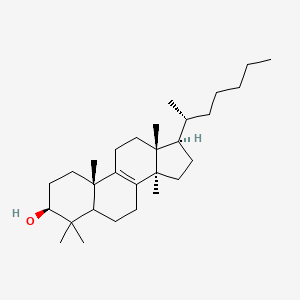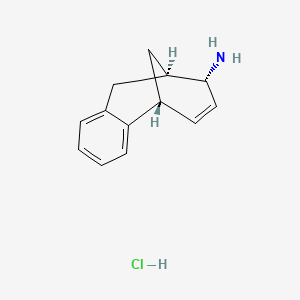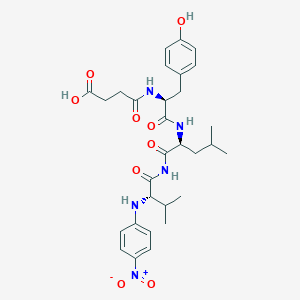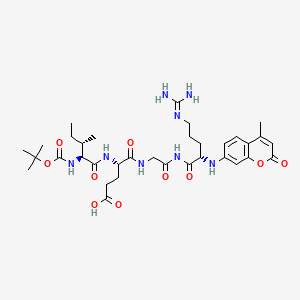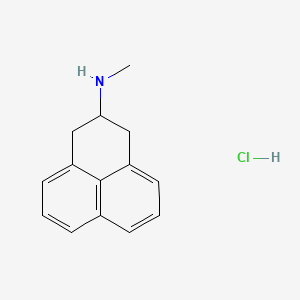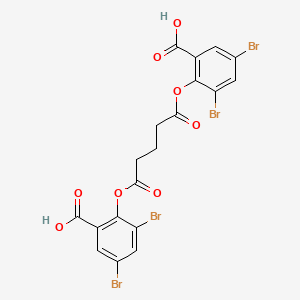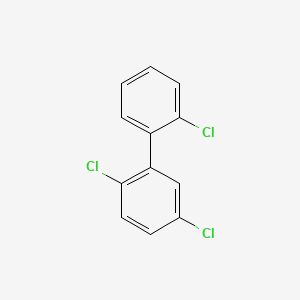
2,2',5-Trichlorobiphenyl
Übersicht
Beschreibung
2,2',5-Trichlorobiphenyl (2,2',5-TCB) is a chlorinated biphenyl that has been used in a variety of applications, including industrial, agricultural, and pharmaceutical. It is a potent environmental pollutant that has been linked to adverse health effects in humans and animals. 2,2',5-TCB is a colorless, odorless, and non-flammable liquid that is insoluble in water and has a low boiling point. It is a persistent organic pollutant (POP) that is highly resistant to degradation and can persist in the environment for decades.
Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion : 2,4',5-Trichlorobiphenyl is metabolized by the mercapturic acid pathway, with a significant amount excreted in bile and a small percentage in urine, demonstrating its metabolic pathways in organisms (Bakke, Bergman, & Larsen, 1982).
Environmental Persistence and Transformation : In environmental contexts, 2,5,4′-Trichlorobiphenyl shows different degrees of persistence and can be metabolized into hydroxy derivatives in plant tissues (Moza, Kilzer, Weisgerber, & Klein, 1976).
Analytical Detection : Trichlorobiphenyl can be determined in concentrations as low as 0.004 mg/l using adsorptive stripping voltammetry, a method useful for analyzing waste and natural waters (Lam & Kopanica, 1984).
Solubility in Supercritical Fluids : The solubility of various polychlorinated biphenyls, including 2,4',5-Trichlorobiphenyl, has been studied in supercritical fluids, providing insights into the physicochemical properties of these compounds (Anitescu & Tavlarides, 1999).
Synthesis of Chlorinated Biphenyls : Research has also focused on the synthesis of chlorinated biphenyls, including 2,4',5-Trichlorobiphenyl, from labeled anilines, providing methods for creating these compounds for study (Bergman & Wachtmeister, 1977).
Toxicity and Environmental Impact : Studies have also explored the toxicity and environmental impact of polychlorinated biphenyls, including 2,4',5-Trichlorobiphenyl, in various biological systems, indicating the need for careful management and remediation of these compounds in the environment (Eriksson & Fredriksson, 1996).
Wirkmechanismus
Target of Action
The primary target of 2,2’,5-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The major microbial biodegradation pathway of PCBs reports four specific enzymes: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) are sequentially reported for the oxidative degradation of PCBs into chlorobenzoates .
Pharmacokinetics
They have low reactivity and stability in harsh environmental conditions .
Result of Action
The binding of 2,2’,5-Trichlorobiphenyl to the aryl hydrocarbon receptor leads to a disruption in cell function by altering the transcription of genes . This can lead to various toxic effects, most of which are believed to be results of Ah receptor binding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,5-Trichlorobiphenyl. For instance, the presence of sulfonated graphene (SG) in the environment can promote the accumulation of PCBs in certain organisms . Furthermore, PCBs are resistant to environmental degradation through photolytic, biological, or chemical processes .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,2’,5-Trichlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . The binding of 2,2’,5-Trichlorobiphenyl to the estrogen receptor can lead to alterations in gene expression, affecting various cellular processes. Additionally, 2,2’,5-Trichlorobiphenyl has been shown to induce the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics .
Cellular Effects
The effects of 2,2’,5-Trichlorobiphenyl on cellular processes are diverse and can vary depending on the cell typeFor instance, 2,2’,5-Trichlorobiphenyl can disrupt the normal functioning of cell signaling pathways by binding to receptors and altering their activity . This disruption can lead to changes in gene expression, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, 2,2’,5-Trichlorobiphenyl can interfere with cellular metabolism by inducing the activity of metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
At the molecular level, 2,2’,5-Trichlorobiphenyl exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 2,2’,5-Trichlorobiphenyl to nuclear receptors, such as the estrogen receptor, leading to changes in gene expression . This binding can result in the activation or inhibition of specific genes, depending on the context. Additionally, 2,2’,5-Trichlorobiphenyl can modulate the activity of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . This modulation can lead to the activation or inhibition of these enzymes, affecting the metabolism of other compounds and potentially leading to toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,5-Trichlorobiphenyl can change over time due to factors such as stability, degradation, and long-term exposure. Studies have shown that 2,2’,5-Trichlorobiphenyl is relatively stable and does not readily degrade in the environment . Prolonged exposure to this compound can lead to chronic health effects, including liver, stomach, and kidney damage . Additionally, long-term exposure to 2,2’,5-Trichlorobiphenyl has been associated with changes in immune system function, behavioral alterations, and impaired reproduction .
Dosage Effects in Animal Models
The effects of 2,2’,5-Trichlorobiphenyl in animal models can vary depending on the dosage. At low doses, this compound may have minimal effects, while at higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of 2,2’,5-Trichlorobiphenyl can induce enzyme activity and cause estrogenic effects in animal models . Additionally, high doses of this compound have been associated with liver damage, changes in hormone levels, and reproductive toxicity .
Metabolic Pathways
2,2’,5-Trichlorobiphenyl is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes play a crucial role in the metabolism of xenobiotics, including the oxidation, reduction, and conjugation of 2,2’,5-Trichlorobiphenyl. The metabolism of this compound can lead to the formation of reactive intermediates, which can interact with cellular macromolecules and potentially cause toxic effects . Additionally, the metabolic pathways of 2,2’,5-Trichlorobiphenyl can influence its distribution and accumulation in tissues .
Transport and Distribution
The transport and distribution of 2,2’,5-Trichlorobiphenyl within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 2,2’,5-Trichlorobiphenyl can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 2,2’,5-Trichlorobiphenyl in tissues can also be influenced by its lipophilicity, leading to its accumulation in fatty tissues .
Subcellular Localization
The subcellular localization of 2,2’,5-Trichlorobiphenyl can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and membranes . The localization of 2,2’,5-Trichlorobiphenyl to specific compartments can be influenced by targeting signals or post-translational modifications. For example, the binding of 2,2’,5-Trichlorobiphenyl to nuclear receptors can facilitate its transport to the nucleus, where it can exert its effects on gene expression . Additionally, the localization of 2,2’,5-Trichlorobiphenyl to membranes can affect its interactions with membrane-bound proteins and receptors .
Eigenschaften
IUPAC Name |
1,4-dichloro-2-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMURXAZTZQAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073491 | |
| Record name | 2,2',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37680-65-2 | |
| Record name | 2,2′,5′-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37680-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',5-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5-Trichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',5-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LEV53Y3OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between PCB-18 dosage and its toxicity in houseflies?
A: Research indicates a dose-dependent toxicity of PCB-18 in houseflies. Studies showed that topical application of PCB-18 at doses of 10, 15, and 20 micrograms significantly reduced the mean survival time of 5-day-old female houseflies []. Notably, the toxicity was more pronounced in younger flies (5-day-old) compared to older flies (15-day-old), suggesting age-dependent susceptibility [].
Q2: How does PCB-18's metabolism vary with the age of houseflies?
A: The metabolism of PCB-18 in houseflies appears to be linked to their age and corresponding enzyme activity. Studies demonstrated that 5-day-old flies, exhibiting the highest levels of microsomal enzymes, also displayed the most significant metabolism of PCB-18 []. This suggests that the biotransformation of PCB-18 is more efficient in younger flies with higher enzyme activity.
Q3: Does the structure of PCB-18 play a role in its interaction with biological systems?
A: While the provided research doesn't directly investigate PCB-18's structural interactions, it highlights the importance of hydroxyl (-OH) groups in the binding affinity of dioxins and dioxin-like compounds (DLCs) to ketosteroid receptors []. Although PCB-18 lacks this specific group, understanding the structure-activity relationship of similar compounds provides insights for future research on PCB-18 interactions.
Q4: What are the environmental implications of PCB-18's persistence and bioaccumulation?
A: PCB-18, like other PCBs, raises concerns due to its persistence in the environment and ability to bioaccumulate in organisms [, ]. This bioaccumulation can lead to higher concentrations of PCB-18 in species higher up the food chain, including humans, potentially posing health risks. Continuous monitoring of PCB-18 levels in the environment, particularly in food sources like fish, is crucial [].
Q5: What analytical techniques are used to study and quantify PCB-18?
A: Capillary gas chromatography, often coupled with mass spectrometry (GC-MS), is a key analytical technique for separating and quantifying PCB congeners, including PCB-18 []. This method allows for precise identification and measurement of PCB-18 levels in various matrices, contributing to environmental monitoring and toxicological studies.
Q6: What are the potential long-term effects of PCB-18 exposure?
A: While the provided research doesn't specifically address the long-term effects of PCB-18, research on other dioxins and DLCs indicates potential endocrine-disrupting effects due to their interaction with receptors like androgen, glucocorticoid, progesterone, and mineralocorticoid receptors []. These interactions highlight the need for further research to understand the potential long-term consequences of PCB-18 exposure on human health.
Q7: What are the challenges in developing effective strategies to mitigate PCB-18 contamination?
A: The persistent nature of PCB-18 in the environment poses significant challenges for remediation [, ]. Developing effective strategies requires a multi-faceted approach, including understanding the compound's degradation pathways, exploring potential for bioremediation, and implementing stringent regulations to prevent further release into the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate](/img/structure/B1201040.png)
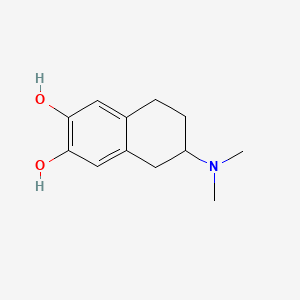

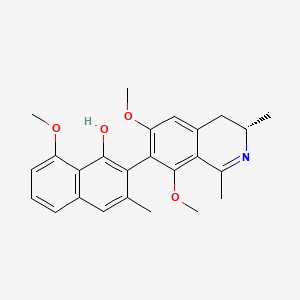
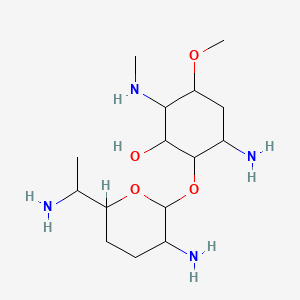
![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)
